molecular formula C7H11Cl3O2 B14349309 Acetic acid, trichloro, 1,1-dimethylpropyl ester CAS No. 90380-56-6

Acetic acid, trichloro, 1,1-dimethylpropyl ester

Cat. No.: B14349309
CAS No.: 90380-56-6
M. Wt: 233.5 g/mol
InChI Key: IOFGLFCKRVLSBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, trichloro, 1,1-dimethylpropyl ester is an organic compound with the molecular formula C7H11Cl3O2 and a molecular weight of 233.52 g/mol . This compound is a derivative of acetic acid, where the hydrogen atoms of the methyl group are replaced by chlorine atoms, and the esterification involves a 1,1-dimethylpropyl group. It is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of acetic acid, trichloro, 1,1-dimethylpropyl ester typically involves the esterification of trichloroacetic acid with 1,1-dimethylpropanol. The reaction is usually catalyzed by an acid, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction can be represented as follows:

Trichloroacetic acid+1,1-dimethylpropanolH2SO4Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2O\text{Trichloroacetic acid} + \text{1,1-dimethylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Trichloroacetic acid+1,1-dimethylpropanolH2​SO4​​Acetic acid, trichloro, 1,1-dimethylpropyl ester+H2​O

Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity. These methods often include distillation and purification steps to isolate the desired ester.

Chemical Reactions Analysis

Acetic acid, trichloro, 1,1-dimethylpropyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Acetic acid, trichloro, 1,1-dimethylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, trichloro, 1,1-dimethylpropyl ester primarily involves its reactivity as an ester. In biochemical contexts, esterases can hydrolyze the ester bond, releasing trichloroacetic acid and 1,1-dimethylpropanol. The trichloroacetic acid can then participate in various metabolic pathways, influencing cellular processes .

Comparison with Similar Compounds

Acetic acid, trichloro, 1,1-dimethylpropyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of three chlorine atoms, making it a valuable reagent in organic synthesis and industrial applications.

Properties

CAS No.

90380-56-6

Molecular Formula

C7H11Cl3O2

Molecular Weight

233.5 g/mol

IUPAC Name

2-methylbutan-2-yl 2,2,2-trichloroacetate

InChI

InChI=1S/C7H11Cl3O2/c1-4-6(2,3)12-5(11)7(8,9)10/h4H2,1-3H3

InChI Key

IOFGLFCKRVLSBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.